molecular formula C20H21N3O5 B12753717 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid CAS No. 141246-00-6

2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid

Cat. No.: B12753717
CAS No.: 141246-00-6
M. Wt: 383.4 g/mol
InChI Key: ONDARZUHDLKPNL-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-ethoxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to nitration to introduce the nitro group. The final step involves the alkylation of the benzimidazole with beta-methyl-1-propanoic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Reduction: 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-amino-1H-benzimidazole-1-propanoic acid.

    Substitution: Halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
  • 2-((4-Chlorophenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid

Uniqueness

2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

141246-00-6

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

3-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]butanoic acid

InChI

InChI=1S/C20H21N3O5/c1-3-28-16-7-4-14(5-8-16)11-19-21-17-12-15(23(26)27)6-9-18(17)22(19)13(2)10-20(24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,25)

InChI Key

ONDARZUHDLKPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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